N-{[1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl]methyl}-5-methyl-1,2-oxazole-3-carboxamide
Description
N-{[1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl]methyl}-5-methyl-1,2-oxazole-3-carboxamide is a synthetic compound that has garnered attention due to its potential applications in various fields such as chemistry, biology, medicine, and industry. Its unique structure combines several interesting chemical groups, making it a compound of interest for scientific research and industrial applications.
Properties
IUPAC Name |
N-[(1-cyclopentyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2S/c1-12-9-15(21-24-12)18(23)19-11-13-10-16(17-7-4-8-25-17)22(20-13)14-5-2-3-6-14/h4,7-10,14H,2-3,5-6,11H2,1H3,(H,19,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGNRLTCSMFUPRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NCC2=NN(C(=C2)C3=CC=CS3)C4CCCC4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl]methyl}-5-methyl-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions:
Formation of the Pyrazole Ring: : This can be achieved through the reaction of appropriate ketones with hydrazine derivatives under acidic or basic conditions to form the pyrazole ring.
Introduction of the Thiophene Group: : The thiophene group can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling.
Cyclopentyl and Oxazole Groups: : These groups are incorporated through further organic reactions involving cyclopentyl bromide and oxazole derivatives, respectively.
Final Coupling and Functionalization: : The final coupling of the pyrazole and oxazole rings is achieved under specific reaction conditions, often involving coupling agents and catalysts.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be optimized for scale, yield, and cost-efficiency. Continuous flow reactors and high-throughput screening can be employed to enhance reaction efficiency and product purity. Process optimization would focus on minimizing the use of hazardous reagents and ensuring environmental compliance.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the thiophene and pyrazole moieties.
Reduction: : Reduction of the compound may occur at the carboxamide group, leading to the formation of corresponding amines or alcohols.
Substitution: : Electrophilic or nucleophilic substitution reactions can take place on the cyclopentyl and thiophene rings.
Common Reagents and Conditions
Oxidizing Agents: : Reagents like potassium permanganate or hydrogen peroxide are used.
Reducing Agents: : Lithium aluminum hydride or sodium borohydride may be employed.
Catalysts: : Palladium on carbon (Pd/C) or other transition metal catalysts are often utilized in substitution reactions.
Major Products
The major products of these reactions vary based on the conditions used but include oxidized derivatives, reduced amines or alcohols, and substituted thiophene or cyclopentyl derivatives.
Scientific Research Applications
Research indicates that N-{[1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl]methyl}-5-methyl-1,2-oxazole-3-carboxamide exhibits several biological activities:
- Enzyme Modulation : The compound has shown potential in modulating enzyme activity, particularly kinases involved in signaling pathways related to cell growth and apoptosis. This suggests its utility in cancer therapy where such pathways are often dysregulated.
- Receptor Interaction : Studies have indicated that the compound may interact with various receptors, including histone deacetylases (HDACs), which are critical targets in cancer treatment. Its binding affinity to these enzymes is essential for understanding its pharmacodynamics and therapeutic effects.
- Neuropharmacology : The compound's structural features suggest potential applications in treating neurological disorders by modulating neurotransmitter systems. Its ability to act as a positive allosteric modulator for certain receptors indicates promise in conditions like schizophrenia and anxiety disorders.
Synthesis and Mechanism of Action
The synthesis of this compound typically involves several key steps including:
- Formation of the Pyrazole Ring : Utilizing cyclopentyl and thiophene precursors under controlled conditions.
- Oxazole Formation : Incorporating the oxazole moiety through cyclization reactions.
- Final Coupling Reactions : To achieve the desired carboxamide structure.
The mechanism of action is believed to involve the inhibition or activation of specific molecular targets, leading to downstream effects on cell signaling pathways.
Case Studies and Research Findings
Recent studies have focused on the compound's pharmacological potential:
Case Study 1: Cancer Therapeutics
A study examining the interaction of this compound with HDACs revealed significant inhibition of cancer cell proliferation in vitro. The findings suggest that it could serve as a lead compound for developing novel anticancer agents targeting epigenetic modifications.
Case Study 2: Neurological Disorders
Research on the compound's effects on mGluR5 receptors demonstrated an EC50 value of 77 nM, indicating strong modulation capabilities. This positions it as a candidate for further exploration in treating neuropsychiatric conditions such as schizophrenia and anxiety disorders.
Mechanism of Action
The mechanism by which N-{[1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl]methyl}-5-methyl-1,2-oxazole-3-carboxamide exerts its effects involves interaction with molecular targets such as enzymes or receptors. It may inhibit or activate these targets, leading to modulation of specific biochemical pathways. The compound’s ability to form hydrogen bonds and participate in π-π interactions is crucial for its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
**N-{[1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl]methyl}-5-methyl-1,2-thiazole-3-carboxamide
**N-{[1-cyclopentyl-5-(furan-2-yl)-1H-pyrazol-3-yl]methyl}-5-methyl-1,2-oxazole-3-carboxamide
Uniqueness
Compared to similar compounds, N-{[1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl]methyl}-5-methyl-1,2-oxazole-3-carboxamide offers a distinct balance of lipophilicity and polarizability. This unique combination enhances its ability to traverse biological membranes and interact with hydrophobic pockets within proteins, making it a valuable candidate for drug discovery and biochemical research.
There you have it—a comprehensive look into this compound. Hope it adds a spark to your scientific exploration!
Biological Activity
N-{[1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl]methyl}-5-methyl-1,2-oxazole-3-carboxamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 350.4 g/mol |
| CAS Number | 1421459-27-9 |
This compound features a pyrazole ring, a cyclopentyl group, and a thiophene moiety, which are critical for its biological activity.
Pharmacological Profile
This compound has been studied for its interactions with various biological targets:
- Metabotropic Glutamate Receptor 5 (mGluR5) :
- Anticancer Activity :
Study 1: Anticancer Activity Evaluation
A study evaluated the cytotoxic effects of this compound on MCF7 spheroids. The results showed a significant reduction in cell viability, indicating potential as an anticancer agent.
| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| N-{[1-cyclopentyl...} | MCF7 | 8.0 | Induction of apoptosis |
| Doxorubicin | MCF7 | 0.65 | DNA intercalation |
Study 2: Neuroprotective Effects
Another study investigated the neuroprotective effects of this compound in models of neurodegeneration. The findings suggested that it may reduce oxidative stress and inflammation in neuronal cells, further supporting its potential therapeutic applications in neurodegenerative diseases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
